1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a benzyl group and a pyridin-3-ylmethyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Pyridin-3-ylmethyl Substitution: The benzylated piperazine is reacted with pyridin-3-ylmethyl chloride in the presence of a base to introduce the pyridin-3-ylmethyl group.
Formation of the Oxalate Salt: The final compound is obtained by reacting the substituted piperazine with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid typically involves optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the pyridine ring to piperidine.
Substitution: The benzyl and pyridin-3-ylmethyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzyl or pyridin-3-ylmethyl derivatives.
Scientific Research Applications
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid can be compared with other similar compounds such as:
1-Benzylpiperazine: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties and biological activity.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the benzyl group, leading to variations in reactivity and applications.
1-Benzyl-4-(pyridin-3-yl)piperazine: Similar structure but without the oxalic acid component, affecting its solubility and stability.
The uniqueness of 1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine; oxalic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4.C2H2O4/c1-2-5-20(6-3-1)18-25-13-15-26(16-14-25)22-8-11-24(12-9-22)19-21-7-4-10-23-17-21;3-1(4)2(5)6/h1-7,10,17,22H,8-9,11-16,18-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQTPHSIIBIJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)CC4=CN=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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